molecular formula C20H13BrFN3O3 B11105505 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11105505
M. Wt: 442.2 g/mol
InChI Key: UGHZGGALSZHCKU-YSURURNPSA-N
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Description

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of bromopyridine, formamido, and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of the bromopyridine and fluorobenzoate intermediates. The key steps include:

    Bromination of Pyridine: The bromination of pyridine can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Formylation: The bromopyridine intermediate is then formylated using formic acid and a dehydrating agent like phosphorus oxychloride (POCl3).

    Condensation Reaction: The formylated bromopyridine is reacted with aniline derivatives to form the formamido intermediate.

    Esterification: The final step involves the esterification of the formamido intermediate with 3-fluorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyridine moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOMe in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its specific functional groups.

Medicine

In medicinal chemistry, 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can interact with active sites, while the formamido and fluorobenzoate groups can enhance binding affinity and specificity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-Fluorophenylboronic acid
  • Chloroform

Uniqueness

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to its combination of bromopyridine, formamido, and fluorobenzoate groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H13BrFN3O3

Molecular Weight

442.2 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C20H13BrFN3O3/c21-16-8-15(11-23-12-16)19(26)25-24-10-13-4-6-18(7-5-13)28-20(27)14-2-1-3-17(22)9-14/h1-12H,(H,25,26)/b24-10+

InChI Key

UGHZGGALSZHCKU-YSURURNPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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